molecular formula C18H17ClN2O5 B4214387 N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide

Cat. No.: B4214387
M. Wt: 376.8 g/mol
InChI Key: MRALWYHQBGJNBG-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a chloro-substituted phenyl ring, a tetrahydrofuran ring, and a nitrobenzamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Tetrahydrofuran Intermediate: The tetrahydrofuran ring is synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Chlorination: The phenyl ring is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group is introduced through nitration of the benzamide using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the chlorinated phenyl ring with the tetrahydrofuran intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and tetrahydrofuran moieties may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-3-(2-phenoxyethoxy)benzamide
  • N-[3-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-3-(2-methoxyethoxy)benzamide

Uniqueness

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-chloro-2-(oxolan-2-ylmethoxy)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5/c19-15-7-2-8-16(17(15)26-11-14-6-3-9-25-14)20-18(22)12-4-1-5-13(10-12)21(23)24/h1-2,4-5,7-8,10,14H,3,6,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRALWYHQBGJNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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